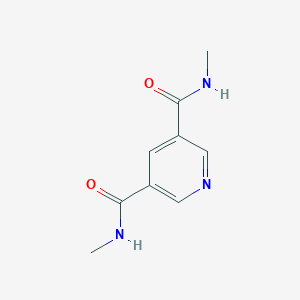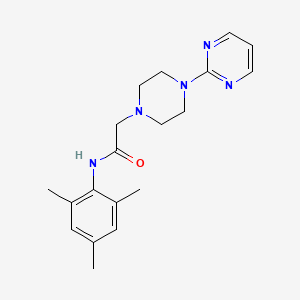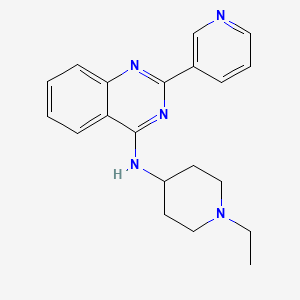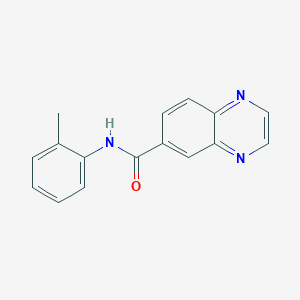![molecular formula C11H12N4O2S B7638355 Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate, also known as MTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTB is a tetrazole-based compound that is synthesized through a multi-step process.
作用機序
The exact mechanism of action of Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal activity by inhibiting the synthesis of bacterial and fungal cell walls. This compound is also believed to exert its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. This compound has also been shown to inhibit the growth of various cancer cells in vitro. This compound has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit significant antibacterial, antifungal, and anticancer activity. However, this compound also has some limitations for lab experiments. It has a relatively short half-life and may require special handling and storage conditions.
将来の方向性
There are several future directions for the study of Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate. One of the major future directions is the study of its potential applications in the field of drug discovery. This compound has been shown to exhibit significant antibacterial, antifungal, and anticancer activity, and further research may lead to the development of new drugs based on this compound. Another future direction is the study of the mechanism of action of this compound. Further research may lead to a better understanding of how this compound exerts its antibacterial, antifungal, and anticancer activity.
合成法
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate is synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with sodium azide to form 4-methylbenzoyl azide. The resulting compound is then reacted with sodium hydrosulfide to form the final product, this compound.
科学的研究の応用
Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate has been studied extensively for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of organic synthesis. This compound has been used as a reagent in the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of other tetrazole-based compounds.
This compound has also been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antibacterial and antifungal activity. It has also been studied for its potential anticancer activity. This compound has been shown to inhibit the growth of various cancer cells in vitro.
特性
IUPAC Name |
methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-11(12-13-14-15)18-7-8-4-3-5-9(6-8)10(16)17-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQHCIRJTCZBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)

![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)




![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)
![N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)
